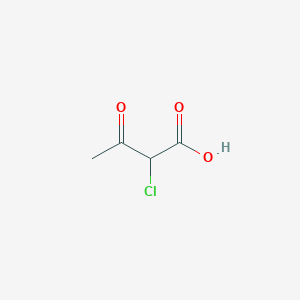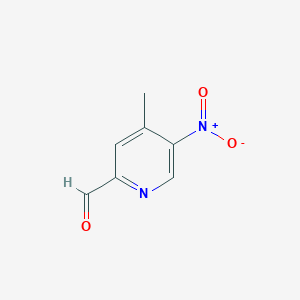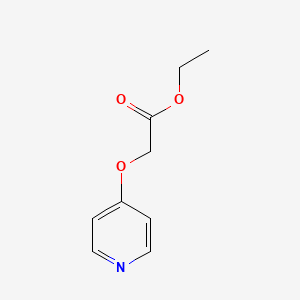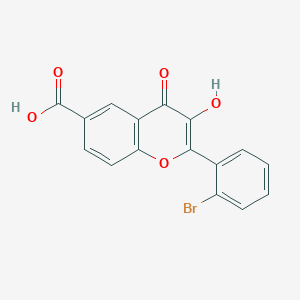
alpha,beta-Trehalose
Descripción general
Descripción
Alpha,beta-Trehalose is a trehalose in which one of the glucose residues has alpha-configuration at the anomeric carbon, while the other has alpha-configuration . It is a trehalose, an alpha-D-glucoside, and a beta-D-glucoside .
Synthesis Analysis
Trehalose biosynthesis ability is present in eubacteria, archaea, plants, fungi, and animals . In bacteria, there are five different biosynthetic routes, whereas in fungi, plants, and animals there is only one . The classical pathway for trehalose synthesis involves the condensation of UDP-glucose and glucose-6-phosphate to afford trehalose-6-phosphate . In the second biosynthetic pathway, the enzyme trehalose synthase (TS) isomerises the α1-α4 bond of maltose to a α1-α1 bond, forming trehalose .
Molecular Structure Analysis
This compound has a molecular formula of C12H22O11 . It is a trehalose in which one of the glucose residues has alpha-configuration at the anomeric carbon, while the other has alpha-configuration . The molecular weight is 342.30 g/mol .
Chemical Reactions Analysis
Trehalose has been shown to protect biochemically active substances through water replacement, water entrapment, and glass transformation . Water replacement mechanism is resulting from the great flexibility of the glycosidic bond letting trehalose interact with the irregular polar groups of the bioactive substances .
Physical and Chemical Properties Analysis
Trehalose has high chemical stability and maintains a glassy (amorphous) structure under a wide range of environmental conditions such as potential of hydrogen (pH) (3.5-10), low temperature, dehydration, and other extreme environmental stresses .
Aplicaciones Científicas De Investigación
Biotechnological Production
Trehalose, a unique sugar known for protecting biomolecules against environmental stress, has been gaining attention in biotechnological applications. Its properties as a stable, colorless, odor-free, non-reducing disaccharide have made it an active stabilizer in a variety of fields including enzymes, proteins, biomasses, pharmaceutical preparations, and organ transplantation. The European regulation system and the US Food and Drug Administration have recognized trehalose as a safe food ingredient, sparking interest in developing novel and economically feasible production systems (Schiraldi et al., 2002).
Multifunctional Molecule
Trehalose serves multiple roles across a range of organisms, from energy and carbon source to signaling molecule. It's known to protect proteins and cellular membranes from various stress conditions such as desiccation, dehydration, heat, cold, and oxidation. Its presence in the cell walls of mycobacteria and corynebacteria as part of various glycolipids is notable for structural or immunomodulatory functions. The biosynthesis of trehalose involves several pathways, highlighting its complex role in organismal physiology (Elbein et al., 2003).
Enzymatic Hydrolysis and Structural Analysis
The enzymatic hydrolysis of trehalose by trehalase has been studied to understand the stereochemistry and reaction mechanism involved. Research has shown that trehalose hydrolysis results in a mixture of alpha-D-glucose and beta-D-glucose, indicating an inversion of configuration at C-1 of trehalose and a bimolecular nucleophilic substitution mechanism (Clifford, 2005). Additionally, crystal structures of enzymes involved in trehalose metabolism have been determined, providing insights into substrate recognition and the regulatory mechanisms of these enzymes (Timmins et al., 2005).
Plant Research
In plants, trehalose and trehalase play significant roles in various processes. Research has shown that trehalose acts as a protectant under stress conditions, particularly in desiccation-tolerant plants. The discovery of genes for trehalose biosynthesis in a range of plants, including Arabidopsis and crop plants, suggests a widespread ability to synthesize trehalose in the plant kingdom. Trehalose is believed to induce metabolic changes and regulate developmental processes in plants (Wingler, 2002).
Metabolism and Pathogenic Interactions
Trehalose metabolism is closely tied to the physiology of organisms like nematodes, where it acts as an energy reserve and is crucial in stress resistance. Studies have explored trehalose's role in nematode physiology, including its significance in the uptake of glucose and egg hatching (Behm, 1997). In mycobacteria, trehalose is involved in various biological functions, serving as a carbon storage compound, stress protectant, and a core component in cell wall glycolipids (Kalscheuer & Koliwer-Brandl, 2014).
Analytical and Biomedical Applications
The immobilization of trehalase on aminopropyl glass for analytical purposes has been explored. This approach offers potential for quantifying trehalose in various biological samples (Bachinski et al., 1997). Trehalose also shows promise in biomedical applications, such as preventing aggregation of exosomes and protecting against cryodamage, which is critical for the preservation of biological samples and materials (Bosch et al., 2016).
Safety and Hazards
Direcciones Futuras
Trehalose has been used in a variety of research applications and is contained in several commercially available therapeutic products. There is a growing interest in the use of trehalose in solid dosage formulations, most notably in quick-dissolving tablets . Furthermore, trehalose has found its use in several food and cosmetic products, and new applications capitalizing on its unique properties are being developed and implemented in everyday-use products .
Mecanismo De Acción
Target of Action
Alpha, Beta-Trehalose, also known as Neotrehalose, primarily targets trehalases , which are direct trehalose-hydrolyzing enzymes . These enzymes have been reported for bacteria, archaea, and eukaryotes . Trehalases play a crucial role in regulating the metabolism and content of trehalose .
Mode of Action
Trehalose interacts with its targets by replacing water. It forms hydrogen bonds with polar residues of lipid and protein molecules . This interaction prevents the aggregation of biomolecules and the disintegration of membranes .
Biochemical Pathways
The dominant pathway for trehalose biosynthesis in organisms is through trehalose-6-phosphate synthase and phosphatase . Trehalose levels vary strongly with the growth phase of the cells, with rapidly growing cells having lower levels than slow-growing and stationary-phase cells . The intermediate of trehalose biosynthesis, trehalose-6-phosphate, has emerged as an important regulator of glycolysis .
Pharmacokinetics
It is known that trehalose is a stable disaccharide that consists of two glucose units linked primarily by an α,α- (1→1)-linkage . It is soluble in water but decomposes at high temperatures .
Result of Action
Trehalose has a multifunctional role in cells. It acts as an osmoprotectant, chemical chaperone, free radical scavenger, carbon source, virulence factor, and metabolic regulator . It helps maintain cellular homeostasis under stress conditions . Trehalose has also been shown to induce mTOR-independent autophagy, inhibit the aggregation of pathogenetic factors of Alzheimer’s disease, and reduce their cytotoxicity .
Action Environment
Trehalose is effective in various environmental conditions. It protects cells against various stress conditions, such as desiccation, osmotic stress, oxidation, and changes in temperature . It is also stable against acid, high temperature, and high salt concentration .
Análisis Bioquímico
Biochemical Properties
Alpha,Beta-Trehalose interacts with various enzymes and proteins. The primary enzymes involved in its metabolism are Trehalose-6-phosphate synthase (TPS) and Trehalose-6-phosphate phosphatase (TPP) . These enzymes are responsible for the synthesis of this compound, while trehalases are responsible for its breakdown . This compound also acts as a chemical chaperone, reducing protein aggregation and maintaining proteins in a partially folded state, facilitating their further refolding by protein chaperones .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It acts as an osmoprotectant, protecting cells against various stress factors . It also serves as a carbon source and a metabolic regulator . In addition, this compound has been found to replace glucose in cell culture, indicating its potential role in cellular energy metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interaction with biomolecules and its role in enzyme activation or inhibition. The intermediate of this compound biosynthesis, trehalose-6-phosphate, has emerged as an important regulator of glycolysis . Furthermore, this compound interacts with proteins, acting as a chemical chaperone, reducing protein aggregation, and maintaining proteins in a partially folded state .
Temporal Effects in Laboratory Settings
This compound is stable in solution at high temperatures, even under acidic conditions . It accumulates endogenously in diverse anhydrobiotic organisms during their dehydrating process or prior to their desiccation, suggesting a protective function either as a water replacement molecule or as a vitrification agent in the dry state .
Metabolic Pathways
This compound is involved in trehalose metabolism, a pathway that is widely distributed in nature . The dominant pathway for trehalose biosynthesis in fungi, plants, and animals involves two enzymatic steps catalyzed by TPS and TPP .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTRYLNUVZCQOY-BTLHAWITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317551 | |
| Record name | α,β-Trehalose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neotrehalose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
585-91-1 | |
| Record name | α,β-Trehalose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,β-Trehalose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neotrehalose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 °C | |
| Record name | Neotrehalose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B3145843.png)
![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)
![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)

![3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3145868.png)





![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)
